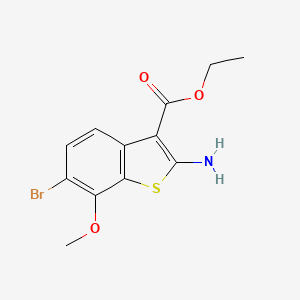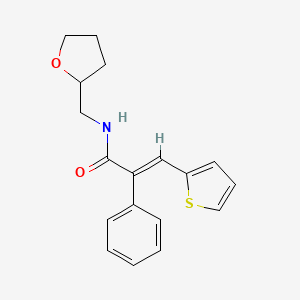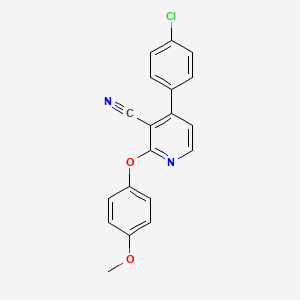
4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile” is a complex organic compound. It likely contains a nicotinonitrile group, which is a common structure in many pharmaceuticals and bioactive compounds .
Chemical Reactions Analysis
Again, without specific information, it’s challenging to provide a detailed analysis of the chemical reactions involving “4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile”. The reactivity of the compound would likely be influenced by the presence of the phenyl rings, the methoxy group, and the nicotinonitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile” would depend on its specific molecular structure. Factors influencing its properties could include its molecular weight, polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile and its derivatives have been explored for their antimicrobial properties. Research indicates that these compounds show activity against various Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (Guna et al., 2015; Bhuva et al., 2015).
Chemical Properties and Molecular Structure
Studies on the molecular structure and chemical properties of related nicotinonitrile derivatives have been conducted. These include investigations into the non-planar structure of the molecules, intramolecular interactions, and crystalline properties, providing valuable insights for chemical synthesis and material science applications (Chantrapromma et al., 2009; Suwunwong et al., 2013).
Antitumor and Antimicrobial Activities
Nicotinonitrile derivatives, including 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile, have been studied for their antitumor and additional antimicrobial activities. These compounds have shown promising results in screening against various cancer cell lines and bacteria, suggesting potential for developing novel therapeutic agents (El‐Sayed et al., 2011).
Applications in Material Science
Some derivatives of 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile have been explored for their applications in material science, such as their use in dye-sensitized solar cells (DSSCs). These studies focus on the photovoltaic performances and the potential of these compounds in enhancing the efficiency of solar cells (Hemavathi et al., 2019).
Protective Applications in Agrochemicals
Research has also been conducted on the use of 4-chlorophenyl derivatives as a protecting group for the hydroxy function in agrochemicals. This highlights its utility in enhancing the effectiveness and stability of agricultural products (Otsuka et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAPKOAUBBRXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)
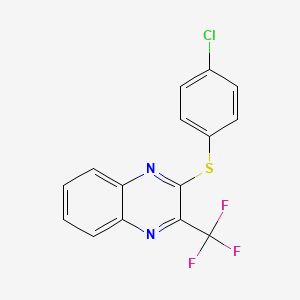
![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)
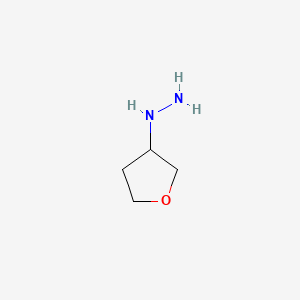
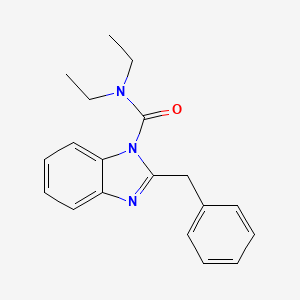
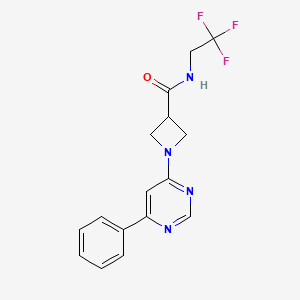
![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)

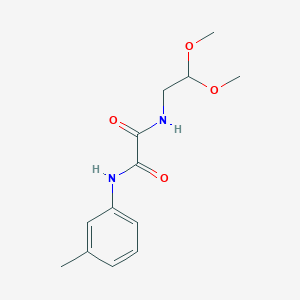
![2-(4-Fluorophenyl)sulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B3007781.png)

